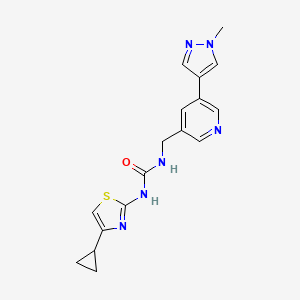
1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , 1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, is a complex molecule that appears to be related to the field of urea derivatives with potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of related urea derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives has been demonstrated using urea or thiourea as catalysts. Two methods have been introduced, with Method A involving the condensation of pyrazole-4-carboxaldehydes with 2-iminothiazolidin-4-one or 2,4-thiazolidinedione at high temperatures to yield various substituted thiazolidinediones. Method B involves a two-step process where key intermediates are first formed with urea/thiourea and then condensed with other reactants to afford the final products . This information suggests that a similar approach could potentially be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. In the context of the compound , the urea moiety is likely to be central to its structure, connecting a pyrazole-pyridine moiety with a thiazolyl group. The pyrazole and pyridine rings are known for their potential biological activity, and their presence in the molecule could indicate a specific target or mechanism of action .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can vary widely depending on the substituents attached to the urea moiety. In the case of the compounds synthesized in the provided papers, the reactivity was harnessed to produce compounds with potential inhibitory activity against human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides . This suggests that the compound may also be designed to interact with biological targets through its urea functionality.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, can be influenced by the nature of the substituents. For instance, the solubility in water of the synthesized urea derivatives containing pyrazole and adamantane fragments was found to be in the range of 45-85 µmol/l . These properties are crucial for the pharmacokinetic profile of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has focused on synthesizing new heterocyclic compounds containing sulfonamido moieties for use as antibacterial agents, exploring the reactivity of precursors with various active methylene compounds, and studying the synthesis of pyrimidine and thiazine derivatives through reactions with urea, thiourea, and guanidine hydrochloride. These processes are aimed at discovering compounds with high antibacterial activity, showcasing the chemical versatility and potential applications of urea-based compounds in medicinal chemistry and drug development (Azab, Youssef, & El-Bordany, 2013).
Antibacterial Evaluation
The antibacterial evaluation of newly synthesized heterocyclic compounds indicates a concerted effort to identify novel agents capable of combating bacterial infections. The studies involve testing the compounds for their effectiveness against various bacterial strains, highlighting the potential of urea-based compounds in addressing the growing concern of antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Anticancer Activities
Further research into the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles has been conducted to explore their antimicrobial and anticancer activities. This research underscores the significance of urea-based compounds in the development of new therapeutic agents, with compounds showing promising activity against specific bacterial strains and cancer cell lines, indicating their potential in medical treatment strategies (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Conformational Adjustments and Assembly
Studies on conformational adjustments and assembly of urea and thiourea-based compounds have been explored to understand their molecular structures and interactions. These investigations provide insights into the structural dynamics of urea-based compounds and their potential applications in designing molecular assemblies and materials with specific properties (Phukan & Baruah, 2016).
properties
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-23-9-14(8-20-23)13-4-11(5-18-7-13)6-19-16(24)22-17-21-15(10-25-17)12-2-3-12/h4-5,7-10,12H,2-3,6H2,1H3,(H2,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGNUXATDLRMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyclopropylthiazol-2-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


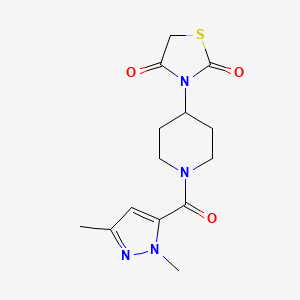
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)
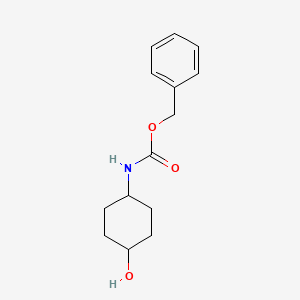
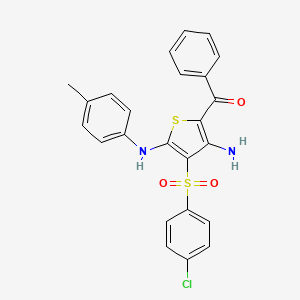

![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

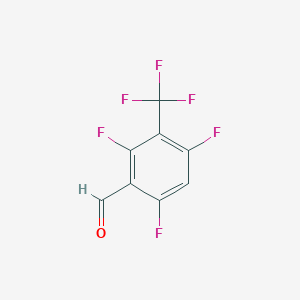
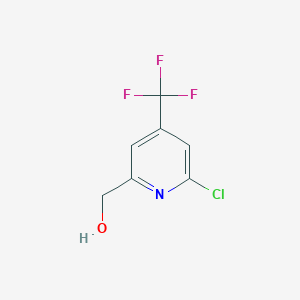
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)